N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-6-4-5-17(15-19)23(26)24-18-12-9-16(10-13-18)11-14-22-25-20-7-2-3-8-21(20)28-22/h2-15H,1H3,(H,24,26)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYASKNUAQPKO-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Preparation of 2-bromo-1,3-benzothiazole : Bromination of 1,3-benzothiazole using N-bromosuccinimide (NBS) in DMF.
- Heck Coupling with 4-aminostyrene :
$$
\text{2-Bromo-1,3-benzothiazole} + \text{4-aminostyrene} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3, \text{Et}_3\text{N}} \text{4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]aniline}
$$ - Amidation with 3-methoxybenzoyl chloride :
$$
\text{4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]aniline} + \text{3-methoxybenzoyl chloride} \xrightarrow{\text{EDC/HOBt, THF}} \text{Target Compound}
$$
Experimental Optimization
- Catalyst System : Pd(OAc)₂ with PPh₃ in triethylamine achieves 78% yield for the Heck step.
- Temperature : Reactions conducted at 80–100°C for 12–18 hours ensure complete conversion.
- Stereoselectivity : The (E)-isomer predominates (>95%) due to steric hindrance in the transition state.
Method 2: Wittig Reaction Approach
Reaction Scheme
- Synthesis of benzothiazole-2-carbaldehyde : Oxidation of 2-methylbenzothiazole using MnO₂.
- Wittig Reaction with 4-nitrobenzyltriphenylphosphonium ylide :
$$
\text{Benzothiazole-2-carbaldehyde} + \text{Ph}3\text{P=CH-C}6\text{H}4\text{-NO}2 \rightarrow \text{4-Nitro-(E)-styrylbenzothiazole}
$$ - Nitro Reduction : Hydrogenation with H₂/Pd-C yields 4-aminostyrylbenzothiazole.
- Amidation : As in Method 1.
Yield and Limitations
- Wittig Step : 65% yield, with minor (Z)-isomer formation (~5%).
- Reduction : Quantitative conversion to amine under H₂.
Method 3: Suzuki-Miyaura Coupling Approach
Reaction Scheme
- Preparation of Benzothiazole Boronic Ester :
$$
\text{2-Bromo-1,3-benzothiazole} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole}
$$ - Coupling with 4-Bromostyrenylaniline :
$$
\text{Boronic ester} + \text{4-Bromostyrenylaniline} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]aniline}
$$ - Amidation : As previously described.
Key Data
- Boronation Yield : 70–93% using Pd(dppf)Cl₂ in dioxane at 80°C.
- Suzuki Coupling : 85–90% yield with Na₂CO₃ in toluene/EtOH.
Method 4: Condensation-Amidation Sequential Approach
Reaction Scheme
Challenges
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Heck Coupling | Pd-catalyzed coupling | 78 | High stereoselectivity | Costly catalysts |
| Wittig | Ylide formation | 65 | Modular styryl group introduction | Moderate yields |
| Suzuki | Boronic ester coupling | 85 | Scalability | Multi-step boronation required |
| Condensation | Cyclization | 45 | Simplicity | Low efficiency |
Characterization and Analytical Data
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Research indicates that N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide exhibits several biological activities:
- Antiviral Properties : Studies have shown that derivatives of benzothiazole compounds exhibit inhibitory activity against various viruses, including Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, related compounds demonstrated promising inhibition rates with IC50 values as low as 0.09 μM against MERS-CoV .
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Benzothiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial effects. Benzothiazole derivatives often display activity against a range of bacterial and fungal strains, making them candidates for further exploration in the development of new antibiotics.
Case Study 1: Antiviral Activity Against MERS-CoV
A series of benzothiazole derivatives were synthesized and tested for their antiviral activity against MERS-CoV. One compound exhibited an IC50 value of 0.09 μM, indicating strong inhibitory potential without significant cytotoxicity . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
Research focused on the anticancer properties of benzothiazole derivatives has shown that these compounds can induce apoptosis in various cancer cell lines. Further studies are required to elucidate the exact mechanisms through which these compounds exert their effects on cancer cells.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with UV-absorbing properties.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Used as a UV stabilizer in various applications.
Uniqueness
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide is unique due to its combination of a benzothiazole moiety with a methoxybenzamide group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide (CAS: 478049-96-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H18N2O2S
- Molar Mass : 386.47 g/mol
- Structural Characteristics : The compound features a benzothiazole moiety, which is known for its biological activity, and a methoxybenzamide structure that enhances its pharmacological profile.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range, demonstrating significant cytotoxicity .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors implicated in apoptosis and cell survival pathways.
- Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Study on Anticancer Effects
A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.11 µM, highlighting its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating promising antibacterial properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O2S |
| Molar Mass | 386.47 g/mol |
| IC50 (MCF-7) | 0.11 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 64 µg/mL |
Q & A
Q. What synthetic routes are recommended for the preparation of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide?
- Methodological Answer : The compound is typically synthesized via a multi-step approach involving:
Condensation reactions : Formation of the ethenyl bridge between benzothiazole and phenyl moieties using catalysts like piperidine or acetic acid under reflux conditions.
Amide coupling : Reaction of the intermediate with 3-methoxybenzoyl chloride in anhydrous solvents (e.g., DMF or THF) using coupling agents such as DCC (dicyclohexylcarbodiimide) .
-
Key Optimization Factors :
-
Solvent polarity (e.g., DMF enhances reaction rates for aromatic systems).
-
Temperature control (reflux at 80–100°C for 6–12 hours).
-
Example Protocol :
-
Combine 4-aminophenylbenzothiazole (1.0 eq) with 3-methoxybenzoyl chloride (1.2 eq) in DMF.
-
Stir under nitrogen at 90°C for 8 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
- Data Table : Synthesis Conditions from Literature
| Reagents | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methoxybenzoyl chloride | DMF | DCC | 90 | 72 | |
| 4-Aminophenylbenzothiazole | THF | Piperidine | 80 | 65 |
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Structural validation relies on spectroscopic and analytical techniques :
Q. NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy protons (~δ 3.8 ppm), benzothiazole aromatic protons (δ 7.2–8.3 ppm), and ethenyl protons (δ 6.5–7.0 ppm, J = 16 Hz for trans configuration) .
- ¹³C NMR : Carbonyl resonance at ~δ 168 ppm (amide C=O) and benzothiazole carbons (δ 120–160 ppm).
Mass Spectrometry : Molecular ion peak matching the exact mass (C₂₃H₁₈N₂O₂S: 394.11 g/mol).
Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer : SAR studies require strategic modifications:
Q. Substituent Variation :
Q. Biological Assays :
-
Test derivatives against target enzymes (e.g., kinases, DNA topoisomerases) using fluorescence polarization or calorimetry.
-
Compare IC₅₀ values to establish trends.
-
Case Study :
-
Derivatives with 4-fluoro substitution on the benzamide showed 3-fold higher DNA intercalation activity compared to the parent compound (UV-Vis binding constant K = 1.2 × 10⁵ M⁻¹ vs. 4.5 × 10⁴ M⁻¹) .
- Data Table : SAR Trends in Analogous Compounds
| Substituent | Biological Target | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 3-OCH₃ | Topoisomerase II | 12.5 ± 1.2 | |
| 4-F | DNA intercalation | 4.8 ± 0.7 | |
| 3-NO₂ | Kinase X | 28.9 ± 3.1 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:
Orthogonal Assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
Dose-Response Curves : Ensure full dose ranges (e.g., 0.1–100 μM) to avoid false positives/negatives.
Computational Modeling : Perform molecular docking to verify binding poses (e.g., AutoDock Vina) and compare with crystallographic data .
- Example :
- A study reported conflicting IC₅₀ values (8 μM vs. 35 μM) for kinase inhibition. Docking revealed solvent-accessible vs. buried binding modes, explaining the discrepancy .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer : In silico tools predict ADME (Absorption, Distribution, Metabolism, Excretion):
Lipophilicity (LogP) : Use Molinspiration or SwissADME to design analogs with LogP < 5 for improved solubility.
Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp.
Toxicity : Apply ProTox-II to assess hepatotoxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
